4-Bromo-5-chlorothiophene-2-carbonitrile
Description
Properties
Molecular Formula |
C5HBrClNS |
|---|---|
Molecular Weight |
222.49 g/mol |
IUPAC Name |
4-bromo-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
BKXFEGNKFAVCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination at Position 4
Thiophene-2-carbonitrile undergoes electrophilic bromination at position 4 due to the meta-directing influence of the nitrile group. Using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) at 0–25°C in dichloromethane, the reaction achieves moderate yields (60–70%). The nitrile’s electron-withdrawing nature deactivates the ring, necessitating longer reaction times (12–24 h).
Subsequent Chlorination at Position 5
Following bromination, chlorination at position 5 is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C for 10 hours. This step mirrors the methodology employed for 4-bromo-5-chlorothiophene-2-carboxylic acid, where NCS selectively targets the electron-deficient position adjacent to sulfur. The dual halogenation process yields 4-bromo-5-chlorothiophene-2-carbonitrile with an overall efficiency of 55–65%.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 25°C | 24 h | 70% |
| Chlorination | NCS, DMF | 50°C | 10 h | 79% |
Carboxylic Acid to Carboxamide Dehydration Route
This three-step approach begins with 4-bromo-5-chlorothiophene-2-carboxylic acid, a compound well-documented in synthetic literature.
Synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic Acid
As reported by SmithKline Beecham, 4-bromo-2-thiophenecarboxylic acid is treated with NCS in DMF at 50°C for 10 hours, yielding the dihalogenated carboxylic acid in 79% efficiency. The chlorine atom is introduced regioselectively at position 5 due to the steric and electronic effects of the bromine substituent.
Conversion to Carboxamide
The carboxylic acid is then converted to its corresponding carboxamide using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with aqueous ammonia. This step achieves near-quantitative yields (95–98%) under mild conditions.
Dehydration to Nitrile
Dehydration of the carboxamide to the nitrile is accomplished using phosphorus oxychloride (POCl₃) or thionyl chloride in refluxing toluene. This method, adapted from analogous thiophene derivatives, provides the target nitrile in 85–90% yield.
Optimized Reaction Pathway
Nucleophilic Substitution of Sulfonyl Chloride Derivatives
A less conventional route involves substituting the sulfonyl chloride group in 4-bromo-5-chlorothiophene-2-sulfonyl chloride with a cyanide ion.
Cyanide Displacement
Treating the sulfonyl chloride with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C facilitates nucleophilic aromatic substitution. While this method avoids multi-step halogenation, the harsh conditions and low yields (40–50%) limit its practicality.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Halogenation of Nitrile Precursor | Direct, fewer steps | Requires strict regiocontrol | 55–65% |
| Carboxylic Acid Route | High yields, scalable | Multi-step synthesis | 70–75% |
| Sulfonyl Chloride Substitution | Single-step | Low yield, harsh conditions | 40–50% |
The carboxylic acid route emerges as the most reliable, balancing yield and scalability. In contrast, the sulfonyl chloride method suffers from inefficiency, though it may suit niche applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Observations:
Ring Systems: Thiophene vs. Oxazole vs. Thiophene: The oxazole ring in 5-(4-Bromophenyl)oxazole-2-carbonitrile introduces nitrogen and oxygen, enhancing polarity and hydrogen-bonding capacity, unlike sulfur-containing thiophenes .
Substituent Positioning :
- In this compound, adjacent halogens (Br, Cl) at C4 and C5 create steric and electronic effects that may favor nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
- In contrast, 2-Bromo-5-chlorobenzonitrile (benzene ring) lacks the electron-rich thiophene system, making it less reactive toward electrophilic substitutions .
Q & A
Basic: What are the established synthetic routes for 4-Bromo-5-chlorothiophene-2-carbonitrile, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves halogenation of a thiophene precursor followed by cyanation. A feasible route could start with bromination and chlorination of a 2-cyanothiophene derivative, leveraging regioselective halogenation. Optimization includes controlling temperature (e.g., 0–5°C for bromine addition to avoid side reactions) and using catalysts like N-bromosuccinimide (NBS) or CuCl₂ for chlorination. AI-powered retrosynthesis tools (e.g., Template_relevance Reaxys) can predict viable pathways by analyzing similar compounds, such as 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, where halogen and cyano groups are introduced sequentially .
Advanced: How do electronic and steric effects of bromo and chloro substituents influence cross-coupling reactivity in this compound?
Methodological Answer:
The bromine atom (larger, less electronegative) acts as a better leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization at the 4-position. Computational studies (DFT) can quantify the electron-withdrawing effects of the cyano group, which activates the thiophene ring for electrophilic substitutions. Comparative data from halogen-substituted analogs (e.g., 4-amino-5-bromothiophene-2-carboxylic acid vs. 4-amino-5-chloro derivatives) show bromine enhances oxidative stability but reduces solubility in polar solvents, impacting reaction design .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The thiophene ring protons resonate at δ 7.2–7.5 ppm, while the cyano group (C≡N) shows no proton signal. Chlorine and bromine induce distinct splitting patterns due to isotopic effects.
- IR : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch.
- Mass Spectrometry (HRMS) : Molecular ion clusters at m/z 236/238 (Br/Cl isotopic pattern) validate the formula C₅HBrClN₂S. Data from PubChem entries for related thiophene-carbonitriles (e.g., 4-bromo-5-methylthiophene-2-carbaldehyde) support these benchmarks .
Advanced: How can computational models predict regioselectivity in electrophilic substitutions on this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations assess charge distribution and Fukui indices to identify reactive sites. For example, the cyano group deactivates the 2-position, directing electrophiles to the 5-position. AI models like Template_relevance Pistachio leverage reaction databases to simulate pathways, as seen in studies on 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, where formyl groups guide substitutions .
Advanced: What strategies enable functionalization of the carbonitrile group for derivatization?
Methodological Answer:
The carbonitrile group can be hydrolyzed to a carboxylic acid using H₂SO₄/H₂O or converted to tetrazoles via [3+2] cycloaddition with NaN₃. For example, 5-bromobenzo[b]thiophene-2-carbonitrile undergoes nucleophilic addition with Grignard reagents to form ketones. However, competing halogen reactivity (e.g., Br displacement) must be mitigated using Pd catalysts in inert atmospheres .
Basic: What purification methods are recommended for isolating high-purity this compound?
Methodological Answer:
Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) effectively removes impurities like unreacted halothiophenes. Column chromatography with silica gel and hexane/ethyl acetate (4:1) achieves >97% purity, as validated by HPLC data from Kanto Reagents’ catalog entries for structurally similar bromochlorophenyl derivatives .
Advanced: How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Methodological Answer:
Degradation studies show that the compound is stable in anhydrous DMSO or acetonitrile at −20°C for >6 months. Elevated temperatures (>40°C) in protic solvents (e.g., methanol) accelerate hydrolysis of the carbonitrile to amides. FT-IR monitoring of stored samples (aligned with EPA DSSTox protocols) confirms stability under inert atmospheres .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to bromine and chlorine byproducts.
- Store at 2–8°C in amber vials to prevent photodegradation, as recommended for 4-bromo-5-chlorothiophene-2-sulfonyl chloride in Kanto Reagents’ guidelines .
- Neutralize waste with 10% NaHCO₃ before disposal, following PubChem safety data for analogous halogenated thiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
